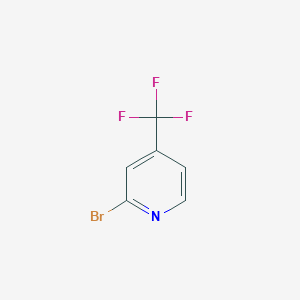

2-溴-4-(三氟甲基)吡啶

描述

2-Bromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of both bromine and trifluoromethyl groups on the pyridine ring can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated pyridines, such as 2-bromo-4-iodopyridine, has been achieved through methods like the 'halogen dance' reaction, which involves the use of lithium diisopropylamide (LDA) and iodine starting from 2-bromopyridine . Although the specific synthesis of 2-Bromo-4-(trifluoromethyl)pyridine is not detailed in the provided papers, similar synthetic strategies could potentially be applied, considering the reactivity of the bromine and trifluoromethyl substituents.

Molecular Structure Analysis

The molecular structure of related brominated pyridine compounds has been studied using single-crystal X-ray diffraction data . These studies provide insights into the molecular geometry, intermolecular hydrogen bonding, and π-π interactions present in the crystal packing. Computational methods, such as density functional theory (DFT), have been employed to characterize the molecular structure and properties of similar compounds .

Chemical Reactions Analysis

The reactivity of brominated pyridines is influenced by the substituents on the pyridine ring. For instance, bis(pyridine)-based bromonium ions have been shown to react with various acceptors, including alkenes and collidine, through a dissociative mechanism . The halocyclization reaction of 4-penten-1-ol mediated by bis(2-substituted pyridine) bromonium triflates demonstrates the influence of substituents on the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are affected by the nature of the substituents. Spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of similar compounds . Computational studies provide additional information on the vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties . The antimicrobial activities of these compounds have also been tested, indicating potential biological relevance .

科学研究应用

农用化学品

2-溴-4-(三氟甲基)吡啶: 是农用化学品合成的关键中间体。其衍生物主要用于保护农作物免受病虫害。该化合物所属的三氟甲基吡啶 (TFMP) 部分已整合到超过 20 种已获得 ISO 通用名称的新型农用化学品中 .

药品

在制药行业,包括2-溴-4-(三氟甲基)吡啶在内的 TFMP 衍生物已被用于开发活性成分。含有 TFMP 部分的五种药品已获得市场批准,还有几种候选药物目前正在进行临床试验 .

TFMP 衍生物的合成

该化合物是合成各种 TFMP 衍生物的重要基石。这些衍生物然后被用来创建具有潜在生物活性的化合物,这是由于氟原子与吡啶部分结合的独特理化性质 .

兽医产品

与它在人类药物中的用途类似,2-溴-4-(三氟甲基)吡啶也参与兽医产品的开发。两种含有 TFMP 部分的兽医产品已获得市场批准,这表明它在动物健康中的重要性 .

有机合成

该化合物用于有机合成,特别是在通过胺化反应制备氨基吡啶方面。它充当反应物,有助于形成复杂的有机结构 .

催化

2-溴-4-(三氟甲基)吡啶: 可以作为催化配体。它参与了通过二甲苯的需氧氧化偶联,由钯催化的四甲基联苯的区域选择性制备 .

材料科学

TFMP 衍生物的独特性质使其适合于开发功能材料。掺入氟原子可以显着改变材料的物理性质,从而在材料科学中带来新的应用 .

环境科学

对包括2-溴-4-(三氟甲基)吡啶在内的 TFMP 衍生物的研究有助于了解含氟有机化学品的環境行为。这对评估环境影响和设计环境友好的农用化学品和药品至关重要 .

作用机制

Target of Action

It is known to affect the respiratory system .

Mode of Action

It is often used as a reagent in organic synthesis, particularly in ligand preparation and organic catalytic reactions .

Biochemical Pathways

The compound is involved in the regioselective deprotonation at C-3 with Lithium diisopropylamide (LDA), followed by trapping with carbon dioxide, which provides the corresponding nicotinic acid . This suggests that it may play a role in the biochemical pathway leading to the synthesis of nicotinic acid.

Result of Action

It is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

Action Environment

The compound should be stored in a dark place, sealed in dry, and at room temperature . It is also recommended to ensure adequate ventilation during its use and avoid dust formation . These environmental factors can influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that it undergoes regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid

Molecular Mechanism

It is known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid

属性

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVHLUMAQLUNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381807 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-81-9 | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Bromo-4-(trifluoromethyl)pyridine utilized in the synthesis of OLED materials?

A1: This compound serves as a crucial starting material for synthesizing ligands used in phosphorescent iridium(III) complexes, which are essential components of OLEDs. [, ] The bromine atom and the trifluoromethyl group offer sites for further functionalization through reactions like Suzuki coupling. [, , ] This allows for the fine-tuning of the electronic properties of the resulting ligands, ultimately influencing the color of light emitted by the OLED. For instance, researchers have successfully used 2-Bromo-4-(trifluoromethyl)pyridine to create red-emitting iridium(III) complexes by coupling it with electron-donating groups like thiophenes. []

Q2: What is the role of electron density in designing ligands from 2-Bromo-4-(trifluoromethyl)pyridine for OLED applications?

A2: The electron density of the ligands plays a crucial role in determining the phosphorescence emission maxima, which dictates the color of light emitted by the OLED. [] 2-Bromo-4-(trifluoromethyl)pyridine itself has both electron-withdrawing (trifluoromethyl) and electron-donating (bromine) groups. By carefully choosing coupling partners with specific electron donating or withdrawing properties, researchers can fine-tune the overall electron density of the ligand. This control over electron density allows for the precise engineering of the energy gap between the ground and excited states of the iridium(III) complex, ultimately determining the color of emitted light. []

Q3: What are the steric effects associated with 2-Bromo-4-(trifluoromethyl)pyridine in chemical reactions?

A3: The presence of both bromine and a trifluoromethyl group adjacent to each other on the pyridine ring leads to significant steric hindrance. [] This steric bulk can influence the regioselectivity of reactions. For example, while deprotonation of similar molecules might occur at the position flanked by both bromine and trifluoromethyl, the presence of a bulky substituent like a methoxy group at the adjacent position can completely hinder this reaction. [] This highlights the importance of considering steric effects when designing synthetic strategies involving 2-Bromo-4-(trifluoromethyl)pyridine.

Q4: What are the potential advantages of incorporating a hexyl group into the ligand structure derived from 2-Bromo-4-(trifluoromethyl)pyridine for OLED applications?

A4: Introducing a hexyl group into the ligand structure can enhance the solubility of the resulting iridium(III) complex, making it suitable for solution processing techniques. [] This is particularly important for large-scale manufacturing of OLED devices, as solution processing offers advantages over vacuum deposition methods in terms of cost and scalability.

Q5: What spectroscopic techniques are commonly employed to characterize 2-Bromo-4-(trifluoromethyl)pyridine and its derivatives?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure and purity of 2-Bromo-4-(trifluoromethyl)pyridine and its derivatives. [, ] Additionally, UV-Visible spectroscopy and Photoluminescence (PL) spectroscopy are crucial for characterizing the optical properties of the synthesized iridium(III) complexes, providing information about their absorption and emission characteristics, respectively. [, ] These techniques are essential for evaluating the suitability of the materials for OLED applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)

![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)